molecular formula C3H5ClF3NO2 B1282968 2-Amino-3,3,3-trifluoropropanoic acid hydrochloride CAS No. 96105-72-5

2-Amino-3,3,3-trifluoropropanoic acid hydrochloride

Cat. No. B1282968
CAS RN: 96105-72-5
M. Wt: 179.52 g/mol
InChI Key: MRYBJJRPTNOPQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3,3,3-trifluoropropanoic acid hydrochloride is a fluorinated amino acid derivative that is not directly mentioned in the provided papers. However, the papers do discuss related fluorinated amino acids and their synthesis, properties, and applications, which can provide insights into the characteristics of similar compounds .

Synthesis Analysis

The synthesis of fluorinated amino acids can be complex and often requires careful control of reaction conditions to maintain stereochemistry and prevent racemization. For example, the preparation of fluoro-β-amino acid derivatives from common amino acids like alanine and valine involves the use of (diethylamino)sulfur trifluoride (DAST) and is discussed in detail, including the stereochemical outcomes of these reactions . Another method described involves the reaction of amino acids with tetrafluoropropionyl anhydride, although this process can lead to racemization, which is undesirable when synthesizing optically active compounds .

Molecular Structure Analysis

The molecular structure of fluorinated amino acids is characterized by the presence of fluorine atoms, which can significantly influence the physical and chemical properties of the molecules. The papers provide structural data such as bond lengths, bond angles, and Karplus parameters for the synthesized compounds, which are crucial for understanding the conformation and reactivity of these molecules . The presence of fluorine can also affect the molecule's ability to participate in hydrogen bonding and its overall shape, which is important for its incorporation into larger structures like peptides .

Chemical Reactions Analysis

Fluorinated amino acids can be incorporated into various chemical structures, including pyrimidinones and cyclic β-tri- and β-tetrapeptides . The reactivity of these amino acids can be tailored by the substituents present on the fluorinated carbon. For instance, the synthesis of 3-trifluoromethylpyrroles from N-acyl α-amino acids and 2-bromo-3,3,3-trifluoropropene demonstrates the potential of fluorinated amino acids to engage in [3 + 2] cycloaddition reactions, showcasing their versatility in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated amino acids, such as melting points, solubility, and spectroscopic characteristics, are significantly influenced by the fluorine atoms. For example, the optical resolution of racemic structures of chlorinated amino acids suggests that the introduction of halogens can lead to the formation of conglomerates or racemic compounds, which have distinct physical properties . The papers also discuss the characterization of fluorinated amino acids using techniques like IR, 1H-, 13C-, and 19F-NMR spectroscopy, mass spectrometry, and elemental analyses, which are essential for determining their purity and stereochemistry .

Scientific Research Applications

Synthesis of α-trifluoromethyl-β-amino Acid Derivatives

Research by Shimada et al. (2006) highlights the synthesis of α-trifluoromethyl-β-amino acid derivatives using a Reformatsky-type reaction. This involves the reaction of 2-bromo-3,3,3-trifluoropropanoic imide with various imines, which is significant for producing highly anti-selective amino acid derivatives (Shimada, Yoshioka, Konno, & Ishihara, 2006).

Synthesis of 3,3,3-trifluoropropanoic Acid

Komata et al. (2008) report a convenient method for synthesizing 3,3,3-trifluoropropanoic acid. This process begins with 1-chloro-3,3,3-trifluoropropene and involves transformations to create fluorinated alcohols and amino acids, showcasing the versatility of the chemical in various syntheses (Komata, Akiba, Hosoi, & Ogura, 2008).

Development of Fluorinated Amino Acids

Lou et al. (2019) describe a palladium-catalyzed cross-coupling process involving alkylzinc reagents and 2-bromo-3,3,3-trifluoropropene. This method is pivotal in the synthesis of trifluoromethylated and difluoromethylated amino acids, which are important in medicinal chemistry and life science (Lou, Wang, Zhao, He, Li, He, & Zhang, 2019).

Titanium-Mediated Synthesis of α-Trifluoromethyl Acids

Liu et al. (2011) report an efficient strategy for synthesizing α-trifluoromethyl unsaturated carboxylic acids directly from reactions of 3,3,3-trifluoropropanoic acid. This method offers potential applications in organic electronics and the preparation of bioactive fluorinated alcohols and amino acids (Liu, Lai, Rong, Zhou, Hong, Yuan, Zhao, Zhao, Jiang, & Fang, 2011).

Synthesis of Fluorescence Probes for ROS Detection

Setsukinai et al. (2003) developed novel fluorescence probes, notably using components like 2-aminooxypropanoic acid, for detecting highly reactive oxygen species. These probes are significant in studying the roles of reactive oxygen species in biological and chemical applications (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

Safety And Hazards

The safety information available indicates that “2-Amino-3,3,3-trifluoropropanoic acid hydrochloride” may cause eye irritation (H319) and should be handled with care . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

properties

IUPAC Name

2-amino-3,3,3-trifluoropropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F3NO2.ClH/c4-3(5,6)1(7)2(8)9;/h1H,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYBJJRPTNOPQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)(C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70557415
Record name 3,3,3-Trifluoroalanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70557415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3,3,3-trifluoropropanoic acid hydrochloride

CAS RN

96105-72-5
Record name 3,3,3-Trifluoroalanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70557415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-3,3,3-trifluoropropanoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.